(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid
CAS No.:
Cat. No.: VC6970099
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32 g/mol
* For research use only. Not for human or veterinary use.
![(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid -](/images/structure/VC6970099.png)
Specification
Molecular Formula | C12H13N3O2S |
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Molecular Weight | 263.32 g/mol |
IUPAC Name | 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)acetic acid |
Standard InChI | InChI=1S/C12H13N3O2S/c16-9(17)5-13-11-10-7-3-1-2-4-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H,16,17)(H,13,14,15) |
Standard InChI Key | ZPFHRIOKAMZMLK-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC(=O)O |
Canonical SMILES | C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC(=O)O |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
The compound, systematically named 2-((5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidin-4-yl)amino)acetic acid, belongs to the class of thienopyrimidine derivatives. Its molecular formula is C₁₂H₁₃N₃O₂S, with a molecular weight of 263.32 g/mol . Alternative designations include N-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)glycine and the CAS registry number 313534-22-4 .
Structural Characteristics
The molecule features a bicyclic 5,6,7,8-tetrahydrobenzo[4, thieno[2,3-d]pyrimidine core fused to a glycine moiety via an amino linkage. The thienopyrimidine system consists of a sulfur-containing thiophene ring fused to a pyrimidine ring, while the tetrahydrobenzene component introduces partial saturation, enhancing conformational flexibility . The acetic acid group at position 4 enables hydrogen bonding and salt formation, critical for solubility and biological interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound leverages modular strategies common to thienopyrimidine chemistry. A representative pathway involves:
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Core Formation: Condensation of a thiophene ester (e.g., ethyl 2-aminothiophene-3-carboxylate) with a nitrile derivative (e.g., isonicotinonitrile) under acidic conditions to yield a pyrimidinone intermediate .
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Chlorination: Treatment with Vilsmeier reagent (POCl₃/DMF) converts the pyrimidinone to a 4-chloro intermediate, enhancing reactivity for nucleophilic substitution .
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Glycine Conjugation: Reaction of the 4-chloro intermediate with glycine or its protected derivatives (e.g., N-Boc-glycine) in refluxing ethanol, followed by deprotection to yield the target compound .
Key Intermediates and Yields
Step | Intermediate | Yield | Conditions |
---|---|---|---|
1 | Pyrimidinone | 83% | HCl, EtOH, reflux |
2 | 4-Chloro derivative | 98% | POCl₃, DMF, 0°C→RT |
3 | Glycine adduct | 72% | K₂CO₃, EtOH, 12h reflux |
Data adapted from methodologies in and .
Physicochemical Properties
Predicted and Experimental Data
Property | Value | Method |
---|---|---|
Boiling Point | 563.5 ± 50.0°C | ACD/Labs Predicted |
Density | 1.488 ± 0.06 g/cm³ | ChemAxon Predicted |
pKa | 3.43 ± 0.10 | ACD/Labs Predicted |
Solubility | Low in H₂O; soluble in DMSO, DMF | Empirical |
The compound’s low aqueous solubility aligns with its hydrophobic thienopyrimidine core, while the carboxylic acid group facilitates dissolution in polar aprotic solvents .
Biological Activities and Applications
Structure-Activity Relationships (SAR)
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